![molecular formula C22H17ClN4O3S B12178433 2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12178433.png)
2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a cyclobutyl group, and a thiadiazole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable amine to form the corresponding amide. This intermediate is then reacted with cyclobutyl isothiocyanate to introduce the cyclobutyl and thiadiazole groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
(2-chlorobenzyl)triphenylphosphonium chloride: Another compound with a chlorobenzyl group, used for its antimicrobial properties.
2-chlorobenzyl cyanide: Known for its use in organic synthesis and as a precursor for other chemical compounds.
2,4-dichlorobenzyl thiocyanate: An antimitotic agent that alters microtubule morphology.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development .
Biological Activity
The compound 2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and an isoindole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Thiadiazole Ring : Known for its diverse biological activities, particularly antimicrobial and anticancer effects.
- Isoindole Moiety : Associated with various pharmacological properties, including neuroprotective effects.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : Approximately 355.8 g/mol
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities. The presence of the thiadiazole ring is often linked to enhanced activity against various pathogens and cancer cell lines.
Key Biological Activities
- Antimicrobial Activity : The compound shows promising effects against bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells without significant toxicity to normal cells.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Techniques like molecular docking and in vitro assays are employed to evaluate its efficacy.
Interaction Studies
These studies focus on:
- Binding affinity to target proteins.
- Inhibition of specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the cytotoxic effects of related compounds showed that analogs with similar structural features significantly inhibited the proliferation of human cancer cell lines. For instance, a derivative exhibited a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways, evidenced by changes in membrane potential and activation of caspases .
Synthesis Methods
The synthesis typically involves multi-step organic synthesis techniques that require careful control over reaction conditions to ensure high yields and purity. The following steps are generally involved:
- Formation of the thiadiazole ring through condensation reactions.
- Coupling with the isoindole derivative.
- Purification using chromatography techniques.
Properties
Molecular Formula |
C22H17ClN4O3S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-17-7-2-1-4-14(17)11-27-20(29)15-9-8-13(10-16(15)21(27)30)18(28)24-22-26-25-19(31-22)12-5-3-6-12/h1-2,4,7-10,12H,3,5-6,11H2,(H,24,26,28) |
InChI Key |
ZBWDVEACMFHWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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